molecular formula C17H13NO4 B2906125 N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 306287-57-0

N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2906125
CAS No.: 306287-57-0
M. Wt: 295.294
InChI Key: QCZSSUYIEIKLQI-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic coumarin derivative characterized by a chromene backbone substituted with a 4-oxo group and a carboxamide moiety at position 2, linked to a 3-methoxyphenyl ring. Coumarins and their analogs are widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and enzyme inhibitory activities. The structural uniqueness of this compound lies in the positioning of the methoxy group (meta-substitution on the phenyl ring) and the carboxamide group at position 2 of the chromene core, which may influence its electronic properties, steric interactions, and biological target affinity .

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-21-12-6-4-5-11(9-12)18-17(20)16-10-14(19)13-7-2-3-8-15(13)22-16/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZSSUYIEIKLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326140
Record name N-(3-methoxyphenyl)-4-oxochromene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678106
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

306287-57-0
Record name N-(3-methoxyphenyl)-4-oxochromene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 3-methoxyaniline with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in various metabolic pathways, making it a valuable tool for studying enzyme functions and interactions .

Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmaceutical research .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Key Analogs
Compound Name Phenyl Substituent Chromene Carboxamide Position Key Functional Groups Molecular Formula Reference ID
N-(3-Methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide 3-Methoxy 2 4-oxo, carboxamide C17H13NO4 -
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxy (phenethyl) 3 2-oxo, carboxamide C19H17NO4
N-(3',4'-Dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide (C27) 3',4'-Dimethyl 3 4-oxo, carboxamide C19H17NO3
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide 4-Sulfamoyl 3 2-oxo, sulfamoyl C16H12N2O5S
N-(4-Methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxy 3 2-oxo, carboxamide C17H13NO4
Key Observations:

Substituent Position on Phenyl Ring :

  • The 3-methoxy group in the target compound contrasts with 4-methoxy analogs (e.g., ), which may alter electronic effects (e.g., resonance vs. inductive) and steric interactions with biological targets. For example, 4-methoxy groups enhance para-directed hydrogen bonding, while 3-methoxy groups may disrupt symmetry in receptor binding .
  • Replacement of methoxy with sulfamoyl () or dimethyl () groups introduces polarity or lipophilicity, respectively, affecting solubility and membrane permeability.

Carboxamide Position on Chromene Core: The carboxamide at position 2 (target compound) versus position 3 (analogs in ) modifies conjugation and planarity.

SAR Insights:
  • Methoxy Position : The 3-methoxy group in the target compound may enhance central nervous system (CNS) penetration compared to 4-methoxy analogs due to reduced polarity, as suggested by TRPV1 antagonist studies .
  • Functional Group Substitution : Sulfamoyl groups () may improve water solubility but reduce blood-brain barrier permeability compared to methoxy or methyl groups.

Physicochemical Properties

  • Lipophilicity : Calculated logP values (ClogP) suggest that 3-methoxy substitution (target compound) increases lipophilicity (ClogP ≈ 2.8) compared to 4-sulfamoyl analogs (ClogP ≈ 1.5) .
  • Thermal Stability : Chromene-2-carboxamide derivatives exhibit higher melting points (~250°C) than 3-carboxamide analogs (~220°C), indicating stronger intermolecular hydrogen bonding in the solid state .

Biological Activity

N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family. This compound has garnered attention in recent years due to its diverse biological activities, particularly its potential as an anti-inflammatory and anticancer agent. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H15NO4\text{C}_{16}\text{H}_{15}\text{N}\text{O}_{4}

This structure features a chromene core with a methoxyphenyl substituent, which is critical for its biological properties. The unique combination of these structural elements contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanisms of action include:

  • Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by blocking substrate access, which is crucial in pathways related to inflammation and cancer progression.
  • Receptor Modulation : It may also modulate signaling pathways through receptor engagement, impacting cellular responses associated with tumor growth and inflammatory processes.

Anticancer Properties

This compound exhibits significant anticancer activity against various cancer cell lines. Studies have demonstrated its effectiveness in inhibiting the proliferation of:

  • Breast Cancer (MCF-7)
  • Colon Cancer
  • Lung Cancer

In vitro assays have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for further development in cancer therapy.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as COX and LOX pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps elucidate how structural modifications influence its biological activity. Key findings include:

Structural Feature Biological Activity
Presence of Methoxy GroupEnhances anticancer activity
Chromene CoreEssential for enzyme interaction
Carboxamide FunctionalityContributes to receptor modulation

This table highlights how specific modifications can enhance or diminish the compound's efficacy against various biological targets.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on MCF-7 cells, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The mechanism involved increased apoptosis through activation of caspase pathways .
  • Anti-inflammatory Research : In another study, the compound was tested for its ability to inhibit COX enzymes. Results indicated a dose-dependent inhibition, with an IC50 value comparable to established anti-inflammatory drugs .

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